N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzofuro[3,2-d]pyrimidin-2-yl intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the benzofuro[3,2-d]pyrimidin-2-yl core.
Introduction of the 4-fluorobenzyl group: This step involves the substitution reaction where the 4-fluorobenzyl group is introduced to the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-{[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
- N-(3,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is unique due to the presence of the 4-fluorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-11-17(2)13-20(12-16)29-23(32)15-35-27-30-24-21-5-3-4-6-22(21)34-25(24)26(33)31(27)14-18-7-9-19(28)10-8-18/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOALVWLKNYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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